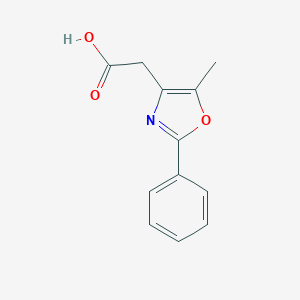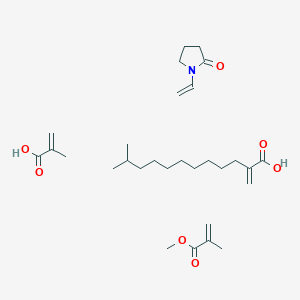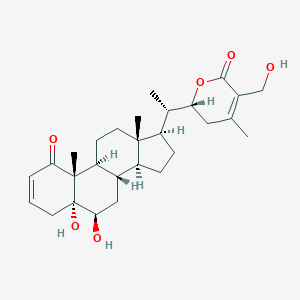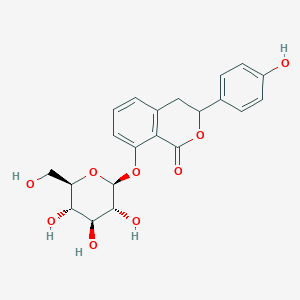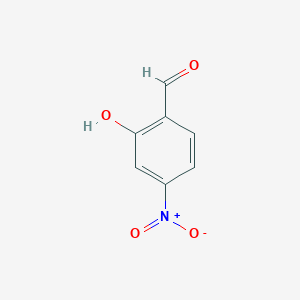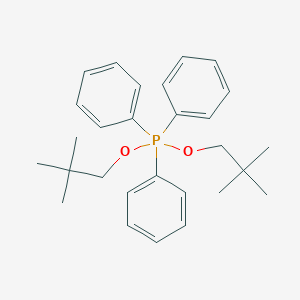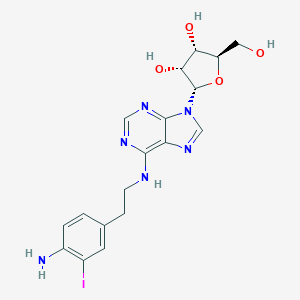
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine, also known as APEC, is a novel adenosine derivative that has gained attention in the scientific community due to its potential therapeutic applications. APEC is a potent agonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological functions, including cardiovascular, respiratory, and immune systems.
作用機序
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine exerts its pharmacological effects by binding to the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, which reduces the formation of cyclic AMP, a second messenger that regulates various cellular functions. The inhibition of adenylate cyclase also leads to the opening of potassium channels, which hyperpolarizes the cell membrane and reduces neuronal excitability.
生化学的および生理学的効果
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has also been found to improve mitochondrial function and reduce the production of reactive oxygen species. In addition, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been shown to improve cardiac function, reduce infarct size, and decrease arrhythmias in animal models of ischemia-reperfusion injury.
実験室実験の利点と制限
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine is also stable in solution and can be easily synthesized in large quantities. However, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has some limitations for lab experiments, including its potential toxicity and the lack of a suitable animal model for studying its pharmacological effects.
将来の方向性
There are several future directions for the study of N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine, including further investigation of its pharmacological effects in various disease models, optimization of its synthesis method, and development of more potent and selective analogs. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine could also be used as a tool for studying the adenosine A1 receptor and its downstream signaling pathways. In addition, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine could be used in combination with other drugs to enhance their therapeutic efficacy and reduce their side effects.
合成法
The synthesis of N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine involves the conversion of adenosine to 2-chloroadenosine, which is then reacted with 4-amino-3-iodobenzyl alcohol in the presence of a base to yield N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine. The yield of the final product can be improved by using a palladium catalyst and a hydrogen donor.
科学的研究の応用
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been extensively studied for its potential therapeutic applications in various diseases, including ischemia-reperfusion injury, inflammation, and cancer. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been shown to protect against ischemia-reperfusion injury in the heart, brain, and liver by reducing oxidative stress and inflammation. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. In addition, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has shown promising anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
特性
CAS番号 |
105834-00-2 |
|---|---|
製品名 |
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine |
分子式 |
C18H21IN6O4 |
分子量 |
512.3 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-[6-[2-(4-amino-3-iodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H21IN6O4/c19-10-5-9(1-2-11(10)20)3-4-21-16-13-17(23-7-22-16)25(8-24-13)18-15(28)14(27)12(6-26)29-18/h1-2,5,7-8,12,14-15,18,26-28H,3-4,6,20H2,(H,21,22,23)/t12-,14-,15-,18+/m1/s1 |
InChIキー |
MPIIQNVLVJWSSQ-DRRHNWJESA-N |
異性体SMILES |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)I)N |
SMILES |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |
正規SMILES |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |
その他のCAS番号 |
105834-00-2 |
同義語 |
N(6)-2-(4-amino-3-iodophenyl)ethyladenosine NAMPEA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




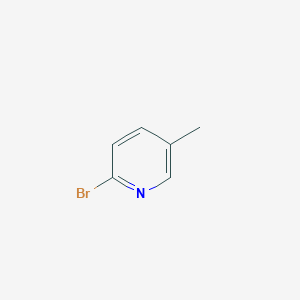
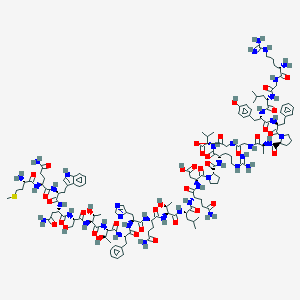
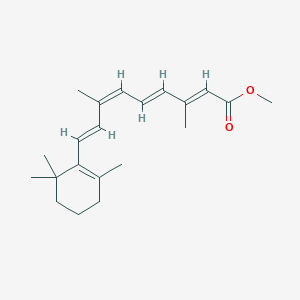
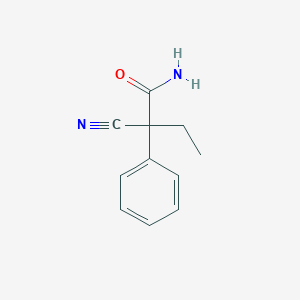
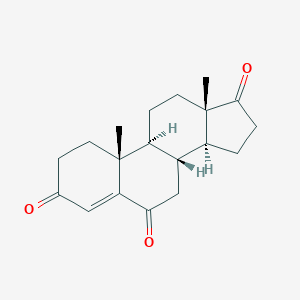
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
